![molecular formula C8H10O3 B13517753 rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)
rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of cyclopentadiene as a starting material. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form a bicyclic intermediate. This intermediate is then subjected to hydrolysis and oxidation to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ketone group in rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, ester or amide derivatives may exhibit biological activity and can be explored as potential drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo nucleophilic substitution. These reactions involve the formation of intermediates that can further react to form the final products.
Molecular Targets and Pathways:
Ketone Group: Can be targeted by nucleophiles such as hydrides or organometallic reagents.
Carboxylic Acid Group: Can react with nucleophiles such as alcohols or amines to form esters or amides.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different functional groups (e.g., oxo, methyl, aza) in similar compounds can lead to variations in reactivity and applications.
- Reactivity: The ketone group in rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid makes it more reactive towards nucleophiles compared to its analogs with different substituents.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their functional groups and reactivity.
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
(1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5+,6-/m1/s1 |
InChI-Schlüssel |
RUOYCLYBCGDWPG-NGJCXOISSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@H]([C@H]1C(=O)C2)C(=O)O |
Kanonische SMILES |
C1C2CC(C1C(=O)C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


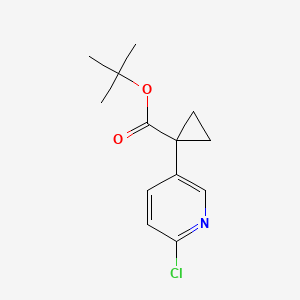
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
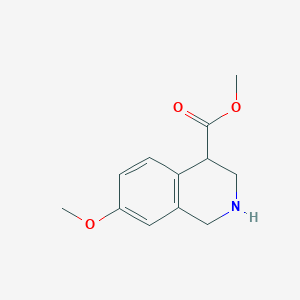
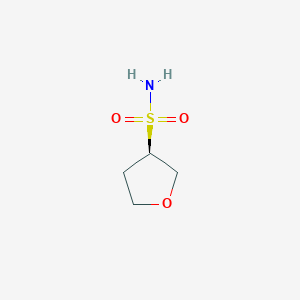
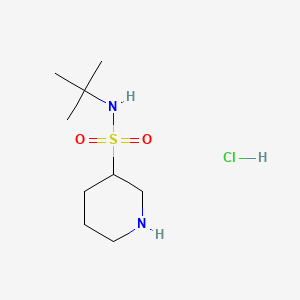
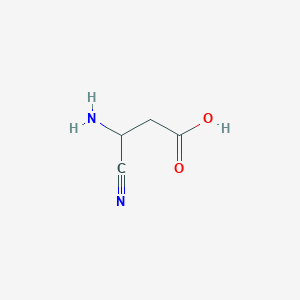
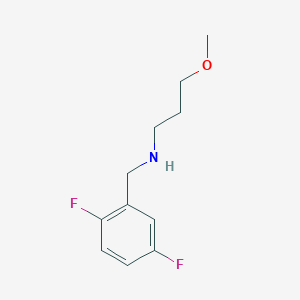
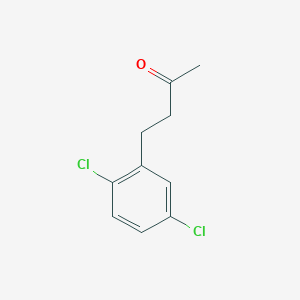
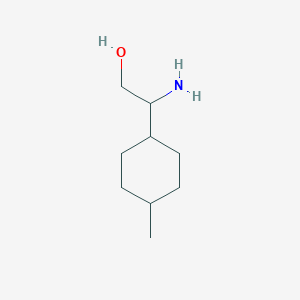
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
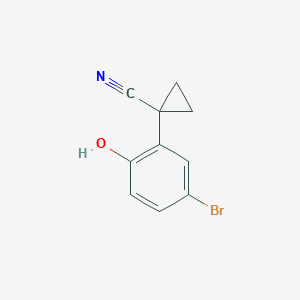
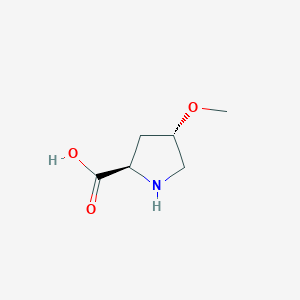
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
